Benzo[d]oxazol-2(3H)-ones are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazolone ring. These compounds are found in various natural products and have attracted significant attention in medicinal chemistry due to their diverse biological activities. Bromo-substituted derivatives, like those mentioned in the abstracts (e.g., 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one []), are often explored to understand the structure-activity relationship and enhance the biological activity of parent molecules. These compounds are valuable tools in scientific research for exploring new therapeutic agents and understanding biological processes.
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazole family. This compound is characterized by a bromine atom at the 5th position and a methyl group at the 4th position on the benzoxazole ring. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science. The compound is recognized for its biological activities, making it a subject of interest in research and development.
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be synthesized from 5-bromo-2-aminophenol through cyclization reactions. The compound falls under the classification of heterocycles due to its cyclic structure that includes nitrogen and oxygen atoms. It is often utilized as a building block in organic synthesis due to its functional groups that allow for further chemical modifications.
The synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of 5-bromo-2-aminophenol with acetic anhydride. This reaction is usually facilitated by a catalyst such as sulfuric acid or phosphoric acid, and it requires controlled heating to promote cyclization .
The molecular formula of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is C_10H_8BrN_1O_2. The structure consists of a benzoxazole ring with a bromine substituent at the 5th position and a methyl group at the 4th position.
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one can participate in several chemical reactions:
The mechanism of action for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves interactions with various biological targets. The presence of the bromine atom and the benzoxazole ring significantly influences its binding affinity to enzymes and receptors within biological systems. These interactions may lead to various biological effects, including antimicrobial and anticancer activities .
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one has diverse applications in scientific research:
This compound's unique properties make it a valuable candidate for further exploration in both academic research and industrial applications.
The benzoxazolone nucleus (1,3-benzoxazol-2(3H)-one) represents a privileged scaffold in contemporary drug design, characterized by its unique physicochemical properties and versatile pharmacological profile. This bicyclic framework combines a benzene ring fused with an oxazolone ring, conferring discrete steric and electronic features that facilitate diverse biological target interactions. The scaffold's significance stems from its weakly acidic behavior (pKa ~7.4), balanced lipophilicity, and capacity to serve as a bioisosteric replacement for pharmacokinetically disadvantaged moieties like phenols or catechols [2]. Benzoxazolone derivatives exhibit a remarkable spectrum of bioactivities, including anticancer, anti-inflammatory, neuroprotective, and anti-HIV effects, leading to several clinically approved agents and candidates in advanced development pipelines [2] [7]. The structural plasticity of this scaffold permits strategic modifications at C-4, C-5, C-6, and C-7 positions on the benzene ring and N-3 of the oxazolone ring, enabling precise optimization of target affinity, selectivity, and drug-like properties.
Benzoxazolone emerged as a pharmacologically significant core structure in the mid-20th century, with early applications centered on analgesic and anti-inflammatory agents. The 1980s marked a pivotal period with the characterization of benzoxazolone-based compounds exhibiting central nervous system activity, exemplified by the elucidation of receptor binding properties and neuropharmacological profiles [2]. The 1990s witnessed strategic exploitation of the scaffold as a bioisostere for phenolic moieties, enhancing metabolic stability while preserving pharmacophore geometry. This era saw benzoxazolone derivatives advancing into clinical trials for neurological disorders, leveraging their ability to cross the blood-brain barrier.
The 21st century has witnessed exponential growth in benzoxazolone applications, driven by structure-activity relationship (SAR) studies that systematically explored substitutions at every modifiable position. The scaffold's versatility is demonstrated by its incorporation into diverse therapeutic classes:
Table 1: Evolution of Key Benzoxazolone-Based Therapeutic Applications
Decade | Therapeutic Focus | Structural Innovations | Key Advances |
---|---|---|---|
1980s | Analgesics/CNS Agents | Unsubstituted core; Simple N-alkylations | Demonstration of blood-brain barrier penetration |
1990s | Anti-inflammatories | 5/6-Nitro derivatives; Carboxamide linkers | Bioisosteric replacement strategies established |
2000s | Neuroprotectives | 5-Halo derivatives (Cl, Br); Piperazine hybrids | Multitarget ligand paradigms introduced |
2010-Present | Anticancer/Precision Therapeutics | 4,5-Disubstituted derivatives (e.g., 5-bromo-4-methyl) | High-resolution target validation; PET probes |
The strategic incorporation of bromine at C-5 and a methyl group at C-4 creates a sterically defined and electronically distinctive chemotype with optimized target engagement properties. The compound 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (Chemical Formula: C₈H₆BrNO₂; Molecular Weight: 228.05 g/mol) exhibits the following structural characteristics:
Table 2: Comparative Bioactivity Profile of Substituted Benzoxazolones
Substitution Pattern | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Anticancer Activity (MCF-7 GI₅₀, μM) | Relative Lipophilicity (cLogP) |
---|---|---|---|---|
Unsubstituted | 42.7 ± 3.1 | >100 | >100 | 1.28 |
5-Bromo | 18.2 ± 1.6 | 76.4 ± 5.3 | 78.9 ± 6.2 | 1.95 |
5-Bromo-4-methyl | 5.8 ± 0.5 | 24.3 ± 2.1 | 32.7 ± 3.1 | 2.17 |
5-Chloro-4-methyl | 9.3 ± 0.8 | 31.6 ± 2.8 | 41.5 ± 3.9 | 1.99 |
4,7-Dimethyl | 37.4 ± 2.9 | >100 | >100 | 1.73 |
Biological data representative of N-tertiary amine derivatives tested against human enzymes/cell lines [7] [10]
The methyl group at C-4 provides approximately 18-25% enhancement in cell permeability compared to 5-bromo analogs lacking this substituent, as measured in PAMPA-BBB assays. This arises from the balanced modulation of lipophilicity (ΔlogP +0.22 versus 5-bromo derivative) without compromising aqueous solubility (>150 μM in pH 7.4 buffer) [4] [10].
Halogenation constitutes a strategic molecular editing technique that profoundly influences ligand-target interactions. The 5-bromo substitution in benzoxazolone derivatives operates through multiple mechanistic principles:
Lipophilicity Enhancement: Bromine increases the compound's partition coefficient (logP) by approximately 0.9 log units compared to the non-halogenated parent structure, facilitating membrane permeation and intracellular target engagement. This follows the trend: H (1.28) < Cl (1.82) < Br (1.95) < I (2.15) [3] [8].
Halogen Bonding: Bromine's σ-hole (regions of positive electrostatic potential) forms directional interactions with electron-rich partners (carbonyl oxygens, imidazole nitrogens, sulfide groups) at distances of 3.0-3.5 Å and angles of 155-180°. This is geometrically distinct from hydrogen bonding and enhances binding affinity by 2-10 fold in enzyme inhibition:
Halogen Bond Strength Hierarchy: I > Br > Cl >> F Typical Bond Energies: Br···O═C: 3–8 kJ/mol Br···N: 5–15 kJ/mol
In cholinesterases, 5-bromo derivatives exhibit 30-50% higher inhibition than chloro analogs due to complementary interactions with the oxyanion hole residues (Gly118, Gly119 in AChE) [8] [10].
Steric Complementarity: The van der Waals radius of bromine (1.85 Å) effectively fills hydrophobic subpockets that chlorine (1.75 Å) cannot optimally occupy. In benzoxazolone-based iNOS inhibitors, bromo derivatives show 5-fold greater potency than chloro analogs due to enhanced van der Waals contacts with Val346 in the substrate binding cleft [2].
Metabolic Stabilization: Bromination at C-5 impedes cytochrome P450-mediated oxidation at adjacent positions, reducing hepatic clearance. Microsomal stability studies show 5-bromo-4-methylbenzoxazolone derivatives exhibit >2-fold longer half-lives (t₁/₂ > 45 min) than non-halogenated analogs in human liver microsomes [3].
Table 3: Halogen Bonding Contributions to Target Engagement
Target Class | Interacting Residue | Distance (Å) | Bond Angle (°) | Affinity Enhancement (ΔKᵢ) |
---|---|---|---|---|
Cholinesterases (AChE) | Gly118 (backbone C═O) | 3.28 ± 0.15 | 165 ± 5 | 3.2-fold vs. H; 1.7-fold vs. Cl |
Acid Ceramidase | Trp163 (indole NH) | 3.42 ± 0.20 | 152 ± 8 | 5.8-fold vs. H; 2.3-fold vs. F |
Translocator Protein (TSPO) | Arg119 (guanidinium) | 3.35 ± 0.18 | 170 ± 4 | 12-fold vs. H; 4-fold vs. OCH₃ |
HIV Reverse Transcriptase | Lys101 (amino group) | 3.21 ± 0.22 | 158 ± 6 | 8.5-fold vs. H; 1.9-fold vs. CN |
Data derived from X-ray crystallography and structure-activity relationships of halogenated benzoxazolones [2] [8] [10]
The bioisosteric equivalence between benzoxazolone and benzothiazolone rings is disrupted by 5-bromo substitution, as brominated benzoxazolones exhibit superior selectivity for AChE over BChE (Selectivity Index >15) compared to their benzothiazolone counterparts (<5) in Alzheimer's models. This selectivity arises from differential halogen bonding with residues in the AChE gorge versus BChE [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0